N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of synthetic chemistry has led to innovative methods for the synthesis of complex benzamide derivatives, aiming to enhance their yield and purity for various applications. For example, Bobeldijk et al. (1990) developed a simple and high-yield synthesis method for precursors of benzamide derivatives, indicating a foundational approach for the synthesis of compounds including N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide (Bobeldijk et al., 1990). This synthesis route may provide a stepping stone for producing such compounds efficiently.
Material Science and Fluorescence Applications
In material science, the development of Co(II) complexes involving thiazolyl and pyridyl moieties has been investigated for their unique fluorescence properties. Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes that showed potential for applications in fluorescence-based technologies, hinting at the utility of benzamide derivatives in developing materials with novel optical properties (Vellaiswamy & Ramaswamy, 2017).
Pharmacological Applications
Even though drug use and dosage information was excluded as per the requirements, it's important to note that the structural framework of this compound contributes significantly to pharmacological research. Compounds with similar structures have been explored for their biological activity, including antimicrobial and anticancer properties, as demonstrated in studies by Patel et al. (2011) and Ravinaik et al. (2021), who investigated the synthesis and biological activity of pyridine derivatives and N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, respectively (Patel et al., 2011); (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-28-19-11-12-20-21(14-19)29-23(25-20)26(15-18-6-4-5-13-24-18)22(27)17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKCHVONWJBGRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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